molecular formula C13H17F3N4O3S B2427871 2-(Thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine CAS No. 2415634-00-1

2-(Thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine

Cat. No.: B2427871
CAS No.: 2415634-00-1
M. Wt: 366.36
InChI Key: WDDNCZUWXBULHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound incorporates two privileged structures recognized in pharmacology: the morpholine and thiomorpholine rings . The morpholine ring is a well-known heterocycle frequently employed in drug design for its favorable effects on a molecule's physicochemical properties, metabolic stability, and aqueous solubility . Its thiomorpholine counterpart, where oxygen is replaced by sulfur, further expands the potential for unique molecular interactions and bioactivity, often explored in the development of new therapeutic agents . The integration of a 1,3,4-oxadiazole ring substituted with a trifluoromethyl group adds a highly electron-deficient and lipophilic component, a feature common in agrochemicals and pharmaceuticals that can influence both binding affinity and cellular permeability. This specific molecular architecture, combining multiple heterocyclic systems, suggests potential for a diverse range of biological activities. While the specific profile of this novel compound is under investigation, structurally similar molecules featuring morpholine and thiomorpholine subunits have demonstrated significant pharmacological activities in scientific literature, including serving as enzyme inhibitors, antimicrobial agents, and anticancer candidates . This reagent is intended for use as a key intermediate or a novel scaffold in hit-to-lead optimization campaigns, probe discovery, and structure-activity relationship (SAR) studies. It is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

thiomorpholin-4-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O3S/c14-13(15,16)12-18-17-10(23-12)8-19-1-4-22-9(7-19)11(21)20-2-5-24-6-3-20/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDNCZUWXBULHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=NN=C(O2)C(F)(F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine , with CAS number 2415634-00-1, is a complex organic molecule characterized by its unique structural features. It combines thiomorpholine and oxadiazole moieties, which are known to impart various biological activities. This article will delve into its biological activity, synthesis methods, and relevant case studies.

PropertyValue
Molecular Formula C13H17F3N4O3S
Molecular Weight 353.35 g/mol
CAS Number 2415634-00-1

Biological Activity

The biological activity of this compound is largely attributed to its structural components, particularly the thiomorpholine and oxadiazole rings. These functional groups have been associated with a range of pharmacological effects.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, in vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .

Antimicrobial Properties

Thiomorpholine derivatives have demonstrated antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of several pathogenic bacteria and fungi, likely due to their ability to disrupt microbial cell membranes or interfere with vital metabolic processes .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways or metabolic processes.
  • Interaction with DNA : Some studies suggest that oxadiazole-containing compounds can intercalate into DNA, leading to disruptions in replication and transcription.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts. The IC50 values indicated significant potency in inhibiting cell growth, suggesting potential for further development as anticancer agents .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of thiomorpholine derivatives against various bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Preparation Methods

Cyclization of Amino Alcohols with Dichlorodiethyl Ether

A widely cited method involves the reaction of 3-aminopropanol derivatives with dichlorodiethyl ether under basic conditions. For example, morpholine formation proceeds via nucleophilic substitution, where the amine attacks the electrophilic ether carbon, followed by ring closure. Typical conditions include:

  • Base : Potassium carbonate or triethylamine
  • Solvent : Acetonitrile or dichloromethane
  • Temperature : Reflux (80–100°C)
  • Yield : 60–75%.

Palladium-Catalyzed Ring Formation

Advanced protocols employ Pd(DMSO)₂(TFA)₂ catalysts to facilitate cyclization of silyl-protected amines with aryl halides. This method offers superior regioselectivity for substituted morpholines:

  • Catalyst : Pd(DMSO)₂(TFA)₂ (5 mol-%)
  • Additive : TMSOTf (1.3 equiv)
  • Solvent : Acetonitrile
  • Yield : 82–90%.

Table 1: Comparative Analysis of Morpholine Synthesis Methods

Method Conditions Yield (%) Selectivity Source
Cyclization K₂CO₃, MeCN, reflux 60–75 Moderate
Pd-catalyzed Pd(DMSO)₂(TFA)₂, TMSOTf, rt 82–90 High

Thiomorpholine-4-Carbonyl Installation

The thiomorpholine moiety introduces a sulfur atom into the carbonyl group, necessitating sulfurization steps.

Thionation of Morpholine Precursors

Thiomorpholine derivatives are synthesized via thionation of morpholine intermediates using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀):

  • Reagent : P₄S₁₀ (2.2 equiv)
  • Solvent : Toluene
  • Temperature : 110°C, 12 h
  • Yield : 68–74%.

Direct Cyclization with Thiols

Alternative routes involve cyclocondensation of 2-mercaptoethylamine with α,ω-dihaloalkanes. For instance:

  • Substrate : 1,2-Dibromoethane + 2-mercaptoethylamine
  • Base : Triethylamine
  • Solvent : THF
  • Yield : 55–62%.

Table 2: Thiomorpholine Synthesis Pathways

Method Reagent Yield (%) Purity Source
Thionation P₄S₁₀, toluene 68–74 >95%
Cyclization 1,2-Dibromoethane 55–62 90%

5-(Trifluoromethyl)-1,3,4-Oxadiazole Synthesis

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of acylhydrazides or through 1,3-dipolar cycloaddition.

Hydrazide Cyclization

Trifluoromethyl-substituted oxadiazoles are synthesized from trifluoroacetyl hydrazides and carboxylic acid derivatives:

  • Substrate : Trifluoroacetic hydrazide + RCOCl
  • Conditions : POCl₃, 80°C, 6 h
  • Yield : 70–85%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for 1,3,4-oxadiazole formation:

  • Substrate : Trifluoroacetohydrazide + aryl nitriles
  • Catalyst : K₂CO₃
  • Conditions : MW, 150°C, 20 min
  • Yield : 88–92%.

Table 3: 1,3,4-Oxadiazole Formation Strategies

Method Conditions Yield (%) Time Source
Hydrazide cyclization POCl₃, 80°C 70–85 6 h
Microwave-assisted K₂CO₃, MW, 150°C 88–92 20 min

Final Coupling and Functionalization

The assembly of the target compound requires sequential coupling of the thiomorpholine-carbonyl and oxadiazole-methyl groups to the morpholine core.

Thiomorpholine-4-Carbonyl Grafting

The thiomorpholine carbonyl is introduced via amide coupling using HATU or T3P:

  • Reagents : 4-Carboxybenzoyl chloride + thiomorpholine
  • Coupling Agent : HATU (1.5 equiv)
  • Base : DIPEA
  • Solvent : DCM, rt
  • Yield : 75–80%.

Oxadiazole-Methyl Installation

The 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylmethyl group is attached via alkylation:

  • Substrate : 4-Bromomethylmorpholine + oxadiazole
  • Base : NaH
  • Solvent : DMF, 0°C → rt
  • Yield : 65–70%.

Table 4: Final Coupling Reaction Parameters

Step Reagents/Conditions Yield (%) Source
Amide coupling HATU, DIPEA, DCM 75–80
Alkylation NaH, DMF 65–70

Challenges and Optimization Opportunities

  • Regioselectivity in Oxadiazole Formation : Competing 1,2,4-oxadiazole formation may occur during cyclization, necessitating precise stoichiometric control.
  • Sulfur Stability : Thiomorpholine intermediates are prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis.
  • Trifluoromethyl Group Reactivity : The electron-withdrawing CF₃ group complicates nucleophilic substitutions, favoring SN1 mechanisms under acidic conditions.

Q & A

Q. What are the common synthetic routes for 2-(thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine?

The compound is synthesized via multi-step reactions involving thiomorpholine and trifluoromethyl-oxadiazole precursors. A typical route includes:

  • Step 1 : Coupling thiomorpholine with a carbonylating agent (e.g., phosgene or thiophosgene) to form the thiomorpholine-4-carbonyl intermediate.
  • Step 2 : Functionalization of the oxadiazole ring via cyclization of hydrazide derivatives with trifluoroacetic anhydride.
  • Step 3 : Alkylation of the morpholine ring using a methylating agent (e.g., methyl iodide) in the presence of a base like NaH . Key intermediates should be characterized using NMR and LC-MS to confirm structural integrity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the presence of the thiomorpholine, oxadiazole, and trifluoromethyl groups.
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts from incomplete cyclization or alkylation.
  • FT-IR : Validates carbonyl (C=O) and C-F stretches (1100–1200 cm1^{-1}) .
  • Elemental Analysis : Confirms stoichiometry, particularly for nitrogen and sulfur content.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the alkylation step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the methylating agent.
  • Temperature Control : Maintain 0–5°C during alkylation to minimize side reactions (e.g., over-alkylation).
  • Catalyst Use : Add catalytic KI to facilitate nucleophilic substitution .
  • Monitoring : Use TLC or in situ IR to track reaction progress. Yield improvements from 60% to >85% have been reported under optimized conditions .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

Discrepancies in NMR or MS data often arise from:

  • Rotamers : Dynamic rotational isomerism in the thiomorpholine ring can split peaks. Use variable-temperature NMR to coalesce signals.
  • Ionization Artifacts : Adduct formation in MS (e.g., sodium or potassium) requires high-resolution MS for accurate mass determination.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation when spectral ambiguities persist .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at –20°C in inert atmospheres.
  • Light Sensitivity : The trifluoromethyl-oxadiazole group is prone to photodegradation; use amber vials.
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Stability in DMSO or dry DCM exceeds 6 months .

Methodological Challenges & Biological Research

Q. What protocols mitigate toxicity risks during in vitro biological assays?

  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxicity from morpholine derivatives.
  • Dose Optimization : Start with low concentrations (1–10 µM) and monitor cell viability via MTT assays.
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) to predict in vivo behavior .

Q. How can researchers validate the compound’s inhibitory activity against target enzymes?

  • Kinetic Assays : Use fluorogenic substrates (e.g., peptide-AMC) to measure inhibition constants (KiK_i).
  • Docking Studies : Molecular modeling (AutoDock Vina) predicts binding modes to enzymes like proteases or kinases.
  • Selectivity Screening : Test against related enzymes (e.g., serine vs. cysteine proteases) to rule off-target effects .

Data Contradiction & Reproducibility

Q. Why do solubility values vary across studies, and how can this be standardized?

Discrepancies arise from:

  • Solvent Purity : Residual solvents (e.g., DMSO) alter solubility. Use USP-grade solvents.
  • pH Dependence : Solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) varies by >10-fold. Document buffer conditions meticulously.
  • Aggregation : Dynamic light scattering (DLS) identifies nanoaggregates that skew solubility measurements .

Q. What experimental designs address conflicting biological activity data in different cell lines?

  • Cell Line Authentication : Use STR profiling to confirm identity and rule out contamination.
  • Culture Conditions : Standardize serum concentration (e.g., 10% FBS) and passage number.
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity .

Future Research Directions

Q. What are unexplored applications in medicinal chemistry?

  • Proteolysis-Targeting Chimeras (PROTACs) : The trifluoromethyl-oxadiazole moiety may serve as a linker for E3 ligase recruitment.
  • Antimicrobial Activity : Screen against ESKAPE pathogens given oxadiazole’s known biofilm disruption properties.
  • CNS Penetration : Modify logP via substituent engineering to enhance blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.